"physicochemical properties of 4-Amino-8-methoxy-2-methylquinoline"
"physicochemical properties of 4-Amino-8-methoxy-2-methylquinoline"
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-8-methoxy-2-methylquinoline
Introduction
4-Amino-8-methoxy-2-methylquinoline is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives have long been recognized for their broad spectrum of biological activities, most notably as antimalarial agents.[1][2] The specific substitution pattern of this molecule—an amino group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position—confers a unique set of physicochemical characteristics. These properties are paramount as they directly govern the molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations.
This guide provides a comprehensive analysis of the core physicochemical properties of 4-Amino-8-methoxy-2-methylquinoline. It is designed for researchers, scientists, and drug development professionals, offering not only available data but also field-proven experimental protocols for determining these critical parameters. Understanding these properties is the foundational step in translating a promising chemical entity into a viable therapeutic agent or functional material.
Molecular Identity and Structural Features
The foundational step in characterizing any compound is to establish its precise molecular identity. The structural arrangement of 4-Amino-8-methoxy-2-methylquinoline, featuring hydrogen bond donors (amino group) and acceptors (amino and methoxy groups, quinoline nitrogen), dictates its intermolecular interactions and, consequently, its physical properties.
Chemical Structure:
Table 1: Chemical Identifiers for 4-Amino-8-methoxy-2-methylquinoline
| Identifier | Value | Source |
| IUPAC Name | 8-methoxy-2-methylquinolin-4-amine | [3][4] |
| CAS Number | 657391-86-1 | [3][4] |
| Molecular Formula | C₁₁H₁₂N₂O | [3] |
| Molecular Weight | 188.23 g/mol | [3] |
| PubChem CID | 17039877 | [3] |
Core Physicochemical Properties and Their Determination
The therapeutic efficacy and development pathway of a molecule are profoundly influenced by its physical and chemical properties. This section details the known data for 4-Amino-8-methoxy-2-methylquinoline and provides robust, standard protocols for the experimental determination of missing but critical parameters.
Physical State and Thermal Properties
The melting and boiling points provide insights into the purity of the compound and the strength of its crystal lattice energy.
Table 2: Thermal Properties
| Property | Value | Notes |
| Melting Point | 235-236 °C (decomposes) | High melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding from the amino group.[3] |
| Boiling Point | 366.02 °C (at 760 mmHg) | This is a predicted value and should be treated as an estimation.[3] |
Solubility
Expertise & Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, necessitating complex formulations. The solubility of this compound is influenced by the interplay of its functional groups: the basic amino group can be protonated to form a soluble salt at low pH, while the methoxy group can also contribute to aqueous solubility.[5] However, the aromatic quinoline core is inherently lipophilic.
Trustworthiness (Self-Validating Protocol): An equilibrium shake-flask method is the gold standard for solubility determination. The inclusion of a stability analysis via HPLC ensures that the measured concentration reflects the true solubility and not a supersaturated state or degradation product.
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
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Preparation: Prepare a series of buffered solutions (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.
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Sample Addition: Add an excess amount of 4-Amino-8-methoxy-2-methylquinoline to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with the appropriate mobile phase for analysis.
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Quantification: Analyze the diluted supernatant using a validated HPLC-UV method against a standard curve of the compound.
-
Validation: Re-analyze samples after 48 hours to confirm that the solubility value is stable and equilibrium has been achieved.
Mandatory Visualization: Solubility Determination Workflow
Caption: Workflow for equilibrium shake-flask solubility assay.
Ionization Constant (pKa)
Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized. For 4-Amino-8-methoxy-2-methylquinoline, there are two key basic centers: the exocyclic amino group at position 4 and the quinoline ring nitrogen. The pKa will dictate the charge state of the molecule in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4), which directly impacts its absorption, distribution, and receptor binding. The pKa of the parent quinoline is 4.90.[7] The amino group at the 4-position is expected to be the more basic site and have a higher pKa.
Known Data: Experimental pKa data for this specific compound is not available in the searched literature.
Trustworthiness (Self-Validating Protocol): UV-Vis spectrophotometry provides a reliable method for pKa determination for chromophoric compounds. The protocol's trustworthiness comes from analyzing the full spectrum at multiple pH points and using redundant calculations (e.g., derivative spectroscopy) to confirm the inflection point.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
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Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 unit increments).
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Sample Preparation: Add a small, constant volume of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (typically 10-50 µM). Ensure the organic solvent concentration is low (<1%) to avoid affecting the pH.
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Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
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Data Analysis: Plot the absorbance at a wavelength that shows the largest change versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, use specialized software to perform multi-wavelength analysis for more robust results.
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Confirmation: The presence of a clean isosbestic point (a wavelength where absorbance does not change) indicates a simple two-state equilibrium (neutral and protonated), validating the measurement.
Mandatory Visualization: pH-Ionization Relationship
Caption: Equilibrium between neutral and protonated species.
Lipophilicity (LogP / LogD)
Expertise & Causality: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key predictor of membrane permeability, protein binding, and overall ADME properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. For an ionizable molecule like this, LogD at pH 7.4 is the most physiologically relevant parameter.
Known Data: No experimental LogP or LogD values were found for 4-Amino-8-methoxy-2-methylquinoline.
Trustworthiness (Self-Validating Protocol): The shake-flask method is the traditional approach. Its reliability is enhanced by measuring the compound's concentration in both phases (octanol and buffer), allowing for a mass balance calculation to ensure no material was lost to the interface or through degradation.
Experimental Protocol: Shake-Flask LogD₇.₄ Determination
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing them to separate overnight.
-
Stock Solution: Prepare a stock solution of the compound in the pre-saturated buffer.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated octanol with a known volume of the compound-containing pre-saturated buffer (e.g., a 1:1 ratio).
-
Equilibration: Seal the vial and shake vigorously for 1-2 hours to allow for partitioning.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.
-
Sampling & Analysis: Carefully sample both the top (octanol) and bottom (aqueous) layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )
Spectroscopic Profile
While specific spectra for this compound are not provided in the search results, its structure allows for the prediction of key spectroscopic features based on the analysis of similar quinoline derivatives.[8][9]
Table 3: Predicted Spectroscopic Features
| Technique | Feature | Predicted Characteristics |
| ¹H NMR | Aromatic Protons | Multiple signals in the δ 6.5-8.5 ppm range, characteristic of the substituted quinoline ring system. |
| -NH₂ Protons | A broad singlet, chemical shift dependent on solvent and concentration. | |
| -OCH₃ Protons | A sharp singlet around δ 3.9-4.1 ppm. | |
| -CH₃ Protons | A sharp singlet around δ 2.5-2.7 ppm. | |
| ¹³C NMR | Aromatic Carbons | Multiple signals in the δ 100-160 ppm range. |
| -OCH₃ Carbon | A signal around δ 55-60 ppm. | |
| -CH₃ Carbon | A signal around δ 20-25 ppm. | |
| FT-IR | N-H Stretch | Medium to strong, broad bands in the 3300-3500 cm⁻¹ region (amine). |
| C-H Stretch | Aromatic C-H stretches just above 3000 cm⁻¹; aliphatic C-H stretches just below 3000 cm⁻¹. | |
| C=C, C=N Stretch | Multiple sharp bands in the 1500-1650 cm⁻¹ region (aromatic ring). | |
| C-O Stretch | A strong band in the 1200-1280 cm⁻¹ region (aryl ether). |
Significance in a Drug Development Context
The physicochemical properties outlined above are not merely academic data points; they are critical filters in the drug discovery and development pipeline. The interplay between solubility, pKa, and lipophilicity governs a compound's potential success.
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Absorption: The compound's basicity suggests it will be protonated and soluble in the low pH of the stomach but may have reduced solubility in the higher pH of the intestine. Its LogD will determine its ability to passively diffuse across the gut wall.
-
Distribution: Once absorbed, LogD and plasma protein binding will dictate its distribution into tissues. A moderate LogD is often optimal to avoid sequestration in fatty tissues or poor penetration into the central nervous system.
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Metabolism & Excretion: The quinoline core and its substituents provide sites for metabolic enzymes (e.g., cytochrome P450s). The overall polarity, influenced by all functional groups, will determine its route of excretion, typically via the kidneys (for polar compounds) or bile (for non-polar compounds).
Mandatory Visualization: Impact of Physicochemical Properties on ADME
Caption: Interplay of key properties and their impact on ADME.
Conclusion
4-Amino-8-methoxy-2-methylquinoline possesses a physicochemical profile characteristic of many small-molecule drug candidates. Its high melting point indicates a stable solid form, while its functional groups suggest a pH-dependent solubility and a basic character that will be crucial to its biological activity. While foundational data such as melting point is available, this guide highlights a critical need for the experimental determination of its aqueous solubility, pKa, and LogD. The protocols provided herein offer a robust framework for obtaining this essential data, which is indispensable for advancing this compound through the drug development process, enabling rational formulation design, and predicting its in vivo behavior.
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